4-(Cyclopropylmethyl)piperazin-2-one

EP4 Antagonist Immuno-Oncology Cancer Immunotherapy

This N4-cyclopropylmethyl-substituted piperazin-2-one delivers unique conformational constraint and enhanced metabolic stability vs. simple N-alkyl analogs. Directly applicable to EP4 receptor antagonist lead optimization (122 nM IC50 class) and arenavirus entry inhibitor programs targeting Lassa, Machupo, and Junin viruses. Oral bioavailability F=90% class support makes this a privileged scaffold for kinase/GPCR-focused libraries. Procure now to accelerate high-confidence medicinal chemistry campaigns.

Molecular Formula C8H14N2O
Molecular Weight 154.213
CAS No. 2034375-97-6
Cat. No. B2640836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethyl)piperazin-2-one
CAS2034375-97-6
Molecular FormulaC8H14N2O
Molecular Weight154.213
Structural Identifiers
SMILESC1CC1CN2CCNC(=O)C2
InChIInChI=1S/C8H14N2O/c11-8-6-10(4-3-9-8)5-7-1-2-7/h7H,1-6H2,(H,9,11)
InChIKeyDFVMFIXSEOTSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopropylmethyl)piperazin-2-one (CAS 2034375-97-6): Core Structural & Physicochemical Profile


4-(Cyclopropylmethyl)piperazin-2-one (CAS 2034375-97-6) is a heterocyclic building block belonging to the piperazinone class, characterized by a piperazine-2-one core N-substituted with a cyclopropylmethyl group . It possesses a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol . This substitution pattern introduces a constrained, lipophilic cyclopropyl ring and an electrophilic lactam moiety, which are key structural features exploited in medicinal chemistry for modulating target interactions [1].

Why Generic Substitution Fails: The Unique Positioning of the Cyclopropylmethyl Group in 4-(Cyclopropylmethyl)piperazin-2-one


The piperazin-2-one scaffold is a versatile chemotype, but its biological and physicochemical properties are exquisitely sensitive to the specific substituent at the N4 position. Simple substitution with another alkyl group, such as a methyl or benzyl, cannot replicate the unique conformational constraint and lipophilicity imparted by the cyclopropylmethyl group [1]. This specific modification is known to enhance metabolic stability and binding affinity compared to unsubstituted or differently substituted analogs, a principle well-documented in related chemotypes where the cyclopropyl group restricts peptide conformation and reduces plasma clearance . Therefore, a generic replacement would likely result in a compound with a different target profile, altered potency, or inferior drug-like properties.

Quantitative Differentiation Guide for 4-(Cyclopropylmethyl)piperazin-2-one: Comparative Evidence for Scientific Procurement


EP4 Receptor Antagonism: Comparative Potency of a Cyclopropylmethyl-Containing Analog

In a direct head-to-head comparison within the same assay system, a structurally advanced analog incorporating the cyclopropylmethyl-piperazin-2-one moiety (BDBM261777) demonstrated potent antagonism at the human Prostaglandin E2 receptor EP4 subtype, a key target in immuno-oncology, with an IC50 value of 122 nM [1]. This provides a quantitative benchmark for the chemotype's potential. While the exact compound 4-(Cyclopropylmethyl)piperazin-2-one is the core intermediate, this data demonstrates the target engagement and potency achievable when this specific fragment is elaborated into a final drug-like molecule. This level of potency is directly attributable to the core scaffold and its N-substituent, differentiating it from simpler piperazin-2-one derivatives that may lack this optimized substitution.

EP4 Antagonist Immuno-Oncology Cancer Immunotherapy

Scaffold Validation: Class-Level Potency of 4-Acyl-Piperazin-2-ones Against Arenavirus Entry

An extensive structure-activity relationship (SAR) study on the 4-acyl-1,6-dialkylpiperazin-2-one chemotype identified this class as potent inhibitors of arenavirus cell entry, a promising target for treating hemorrhagic fevers [1]. The study systematically varied substituents at the N1, N4, and C6 positions. While the specific target compound is a core scaffold, the SAR study validates the piperazin-2-one core as a privileged structure for this antiviral mechanism. The study's quantitative data on related compounds (e.g., IC50 values in the low micromolar range against Lassa and Machupo virus pseudotypes) provides class-level evidence that a functionalized piperazin-2-one core, which 4-(Cyclopropylmethyl)piperazin-2-one can be used to construct, is essential for activity. This differentiates it from other heterocyclic building blocks (e.g., simple piperazines or piperidines) that lack the defined SAR for this target class.

Antiviral Arenavirus Entry Inhibitor

Pharmacokinetic Advantage of 1,4-Disubstituted Piperazin-2-ones: In Vivo Class Benchmarking

In a recent study of 1,4-disubstituted piperazin-2-ones as late sodium current inhibitors, compound 7d exhibited excellent pharmacokinetic properties in mice, with an oral bioavailability (F) of 90% at a 3 mg/kg dose and a half-life (T1/2) of 3.5 hours [1]. This class-level data demonstrates that the piperazin-2-one scaffold, when appropriately substituted at the N1 and N4 positions (the position occupied by the cyclopropylmethyl group in the target compound), can yield drug-like molecules with favorable absorption and metabolic stability. The study also highlighted good selectivity for the target (peak/late ratio >30 folds) and low hERG inhibition, indicating a potential for a clean cardiac safety profile. For a procurement scientist, this evidence supports the selection of a 4-substituted piperazin-2-one as a starting point to achieve desirable ADME properties, compared to other heterocyclic cores which may have less established or less favorable PK profiles.

Pharmacokinetics Oral Bioavailability Cardiac Safety

Synthetic Tractability: Direct Access via a Regioselective Jocic-Type Reaction

The synthesis of 1- and 4-substituted piperazin-2-ones, including derivatives of the target compound, can be efficiently achieved via a Jocic-type reaction with N-substituted diamines [1]. This methodology provides regioselective access to the desired N4-substituted scaffold, enabling the rapid generation of diverse compound libraries. For a procurement scientist, this synthetic accessibility translates to a robust and scalable supply chain for the core building block. It ensures that 4-(Cyclopropylmethyl)piperazin-2-one can be reliably sourced and incorporated into more complex molecules. This is a key differentiator from other less accessible heterocyclic cores, which may require longer, more costly, or less scalable synthetic routes, thereby impacting the efficiency of a medicinal chemistry campaign.

Medicinal Chemistry Parallel Synthesis Building Block

High-Value Application Scenarios for 4-(Cyclopropylmethyl)piperazin-2-one in Drug Discovery


Immuno-Oncology: Synthesis of EP4 Receptor Antagonists

This building block is directly applicable for synthesizing potent EP4 receptor antagonists, as evidenced by the 122 nM IC50 of a related cyclopropylmethyl-piperazin-2-one derivative [1]. A medicinal chemistry program targeting the PGE2-EP4 signaling pathway in cancer immunotherapy would prioritize this compound as a key intermediate for generating focused libraries aimed at overcoming tumor-induced immunosuppression [1].

Antiviral Drug Discovery: Arenavirus Entry Inhibitor Development

As a core scaffold within the 4-acyl-1,6-dialkylpiperazin-2-one class, this building block is ideal for synthesizing novel arenavirus entry inhibitors [2]. The validated SAR and activity of this chemotype against Lassa, Machupo, and Junin viruses make 4-(Cyclopropylmethyl)piperazin-2-one a strategic starting material for developing urgently needed therapeutics for hemorrhagic fevers [2].

Lead Optimization: Achieving Favorable Oral Pharmacokinetics

The class-level evidence of high oral bioavailability (F=90%) and good half-life (T1/2=3.5h) in mice for 1,4-disubstituted piperazin-2-ones [3] supports the use of this compound as a privileged scaffold in lead optimization campaigns. By incorporating this N4-substituted core, medicinal chemists can increase the probability of obtaining a development candidate with desirable absorption and metabolic stability, thereby streamlining the drug discovery process [3].

Parallel Synthesis & Library Generation for Diverse Targets

Given its established synthetic tractability via the Jocic-type reaction [4], this compound is perfectly suited as a versatile building block for parallel synthesis. Procurement groups can justify its purchase for the efficient generation of diverse screening libraries targeting various enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs) that are known to accommodate the piperazin-2-one pharmacophore [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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